
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
概要
説明
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylpentane and propargyl alcohol.
Formation of Triazole Ring: The key step involves the formation of the triazole ring through a [3+2] cycloaddition reaction, commonly known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) salts (Cu(I)) and proceeds under mild conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the amino group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
Chemistry
In chemistry, (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The amino group and hydroxyl group also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
- (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
- (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)ethanol hydrochloride
Uniqueness
Compared to similar compounds, (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has a unique combination of functional groups that enhance its reactivity and binding properties. The presence of the methyl group on the pentyl chain increases its hydrophobicity, potentially improving its interaction with lipid membranes and enhancing its bioavailability.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development. Further research into its properties and applications will likely uncover new uses and enhance our understanding of its mechanism of action.
特性
IUPAC Name |
[1-(2-amino-3-methylpentyl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O.ClH/c1-3-7(2)9(10)5-13-4-8(6-14)11-12-13;/h4,7,9,14H,3,5-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYZBITYGUQYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1C=C(N=N1)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


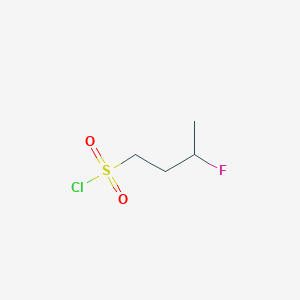

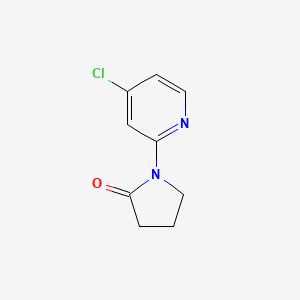
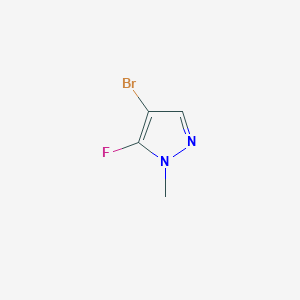

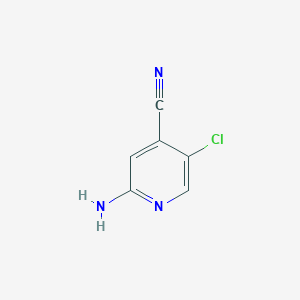
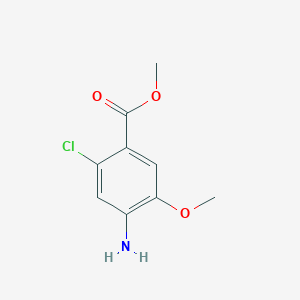
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
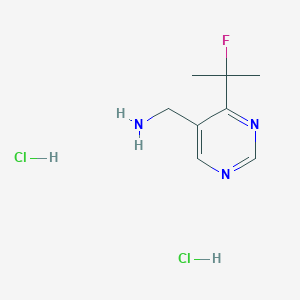
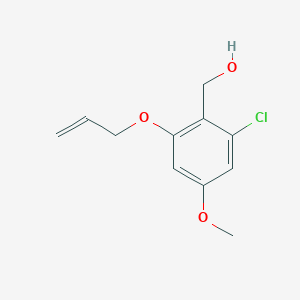
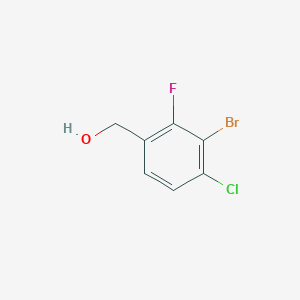
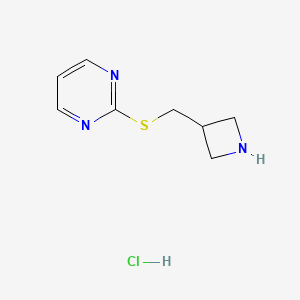
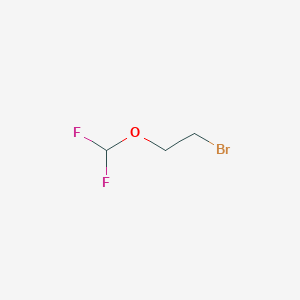
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)
